2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone
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Description
2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Scientific Research Applications
Chemical Synthesis and Transformations
The compound and its derivatives are utilized in various synthetic processes. For instance, derivatives of 1,2,3-triazole obtained through cycloaddition of arylazides showcase transformations into various other compounds, indicating the versatility of these structures in chemical synthesis (Pokhodylo, 2009). Additionally, novel derivatives of indole containing azetidinones and 1,3,4 oxadiazoles have been prepared, emphasizing the adaptability of these compounds in producing diverse chemical structures (Sreeramulu, 2014).
Pharmacological Applications
These compounds have shown potential in pharmacological applications. A series of derivatives were designed targeting Mycobacterium tuberculosis dihydrofolate reductase (DHFR), showing good in vitro activity against the H37Rv strain, indicating potential therapeutic applications in tuberculosis (Sharma, 2019). Furthermore, some derivatives have exhibited promising anticonvulsant activities, indicating their potential as anticonvulsant agents (Ahuja, 2014).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of these compounds are notable. Some synthesized compounds have demonstrated excellent antimicrobial, antimycobacterial, and cytotoxic activities, adding to their potential in treating various infections and diseases (Saundane, 2013). Furthermore, certain derivatives have shown broad-spectrum antimicrobial and antifungal activities, which could be pivotal in developing new antimicrobial agents (Holla, 2005).
properties
IUPAC Name |
2-indol-1-yl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c27-21(15-24-11-10-17-8-4-5-9-20(17)24)25-12-18(13-25)26-14-19(22-23-26)16-6-2-1-3-7-16/h1-11,14,18H,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPOEVYOERCZLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)N4C=C(N=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone |
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